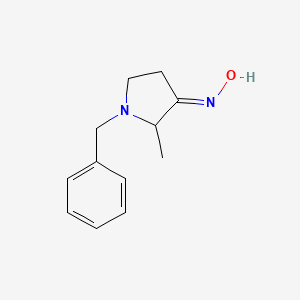

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is a pyrrolidine derivative characterized by the presence of a benzyl group, a hydroxyimino group, and a methyl group attached to the pyrrolidine ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine typically involves the reaction of 1-benzyl-2-methylpyrrolidin-3-one with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine serves as a precursor in the synthesis of various bioactive compounds. Its structural features facilitate modifications that can enhance pharmacological activities, making it a valuable intermediate in drug discovery.

Table 1: Bioactive Derivatives of this compound

| Compound Name | Activity Type | Reference |

|---|---|---|

| Benzylidene derivatives | Antimicrobial | |

| Pyrrolidine analogs | Anticancer | |

| Hydroxylamine derivatives | Anti-inflammatory |

Organic Synthesis

The compound is utilized in organic synthesis as a building block for creating complex molecules. Its ability to undergo various chemical transformations allows for the development of new materials with tailored properties.

Case Study: Synthesis of Novel Pyrrolidine Derivatives

In a recent study, researchers synthesized a series of pyrrolidine derivatives from this compound. These derivatives exhibited enhanced reactivity and stability, making them suitable for applications in drug formulation and materials science .

Material Science

In material science, this compound has been explored for its potential use in polymer chemistry. Its functional groups can be incorporated into polymer matrices to impart specific properties such as increased thermal stability and improved mechanical strength.

Table 2: Properties of Polymers Modified with this compound

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 10 | 15 |

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine can be compared with similar compounds such as:

1-Benzyl-2-methylpyrrolidin-3-one: This compound lacks the hydroxyimino group, which may result in different chemical reactivity and biological activity.

1-Benzyl-3-hydroxyimino-2-ethylpyrrolidine: The presence of an ethyl group instead of a methyl group can influence the compound’s physical and chemical properties.

1-Benzyl-3-hydroxyimino-2-phenylpyrrolidine: The substitution of a phenyl group can significantly alter the compound’s interactions with biological targets.

Biologische Aktivität

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyimino group attached to a pyrrolidine ring, which contributes to its reactivity and biological interactions. The presence of the benzyl group enhances its lipophilicity, potentially facilitating membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyimino group allows for the formation of hydrogen bonds with biological molecules, influencing their activity. This interaction can modulate cellular pathways, leading to various physiological responses.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties . Research indicates that it can scavenge free radicals, thus potentially providing protective effects against oxidative stress-related damage in cells. This activity is quantified using assays that measure DPPH radical scavenging capacity, with reported IC50 values indicating significant potency .

Enzyme Inhibition

This compound has been explored as a potential cholinesterase inhibitor , which is relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer's. Studies have demonstrated that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values suggesting it may be more effective than some existing treatments .

Case Study: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various Schiff base derivatives, including this compound. The results indicated a strong correlation between the structure of the compounds and their antioxidant activity, emphasizing the role of the hydroxyimino group in enhancing reactivity towards free radicals .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antioxidant | 50.5 |

| 1-Benzyl-2-methylpyrrolidin-3-one | Cholinesterase Inhibitor | 75.0 |

| N-acetylbenzamides | Antibacterial | 100.0 |

This table illustrates how this compound compares to related compounds in terms of biological activity.

Eigenschaften

IUPAC Name |

(NE)-N-(1-benzyl-2-methylpyrrolidin-3-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-12(13-15)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,15H,7-9H2,1H3/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXRREXPAUULFK-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NO)CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C(=N/O)/CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.